molecular formula C17H19NO3 B13575956 N-[4-(2-methoxyphenoxy)phenyl]butanamide

N-[4-(2-methoxyphenoxy)phenyl]butanamide

Cat. No.: B13575956
M. Wt: 285.34 g/mol
InChI Key: NRUBIXKLDJOQAI-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenoxy)phenyl]butanamide is an organic compound with the molecular formula C19H22N2O4 It is a member of the butanamide family and is characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenoxy)phenyl]butanamide typically involves the reaction of 2-methoxyphenol with 4-bromophenylbutanamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenoxy)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of N-[4-(2-hydroxyphenoxy)phenyl]butanamide.

    Reduction: Formation of N-[4-(2-methoxyphenoxy)phenyl]butylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenoxy)phenyl]butanamide
  • N-[4-(2-hydroxyphenoxy)phenyl]butanamide
  • N-[4-(2-ethoxyphenoxy)phenyl]butanamide

Uniqueness

N-[4-(2-methoxyphenoxy)phenyl]butanamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]butanamide

InChI

InChI=1S/C17H19NO3/c1-3-6-17(19)18-13-9-11-14(12-10-13)21-16-8-5-4-7-15(16)20-2/h4-5,7-12H,3,6H2,1-2H3,(H,18,19)

InChI Key

NRUBIXKLDJOQAI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

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